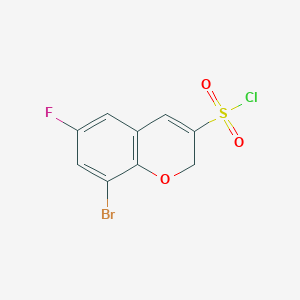
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-bromo-6-fluoro-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality standards .
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: For potential oxidation reactions.
Reducing Agents: For potential reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamide and sulfonate derivatives, depending on the specific nucleophiles and reaction conditions used .
Aplicaciones Científicas De Investigación
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . This reactivity is exploited in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-8-fluoro-2H-chromene-3-sulfonyl chloride
- 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
- 8-bromo-6-chloro-2H-chromene-3-sulfonyl chloride
Uniqueness
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the chromene ring, which can influence its reactivity and properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H5BrClFO3S |
|---|---|
Peso molecular |
327.55 g/mol |
Nombre IUPAC |
8-bromo-6-fluoro-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClFO3S/c10-8-3-6(12)1-5-2-7(16(11,13)14)4-15-9(5)8/h1-3H,4H2 |
Clave InChI |
FPVFETMNKNPKEJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=C(O1)C(=CC(=C2)F)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



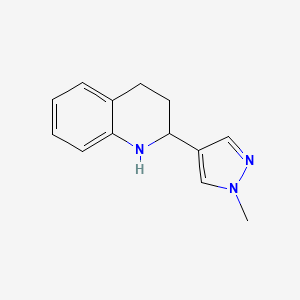
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
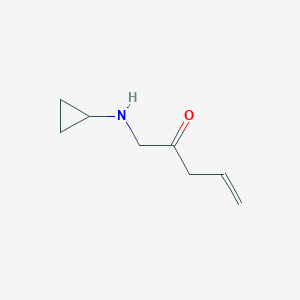
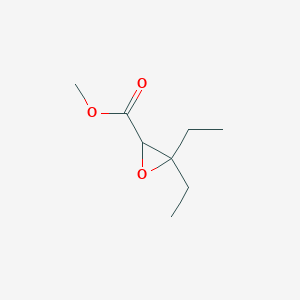
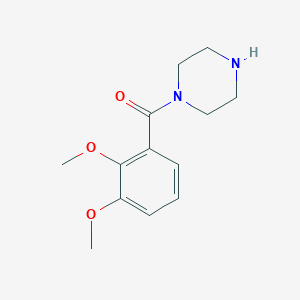
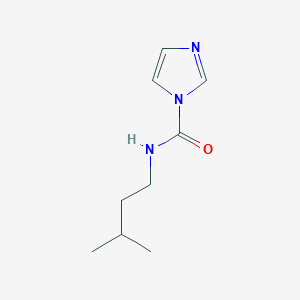

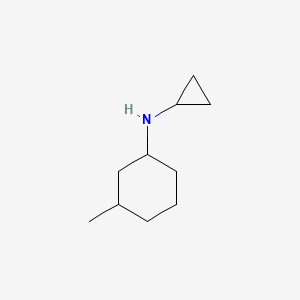
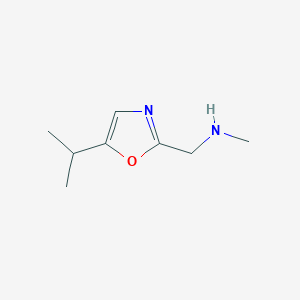
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
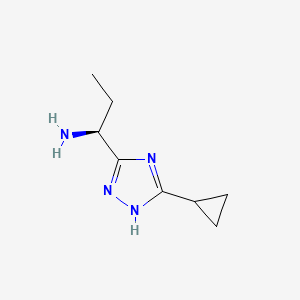
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
